molecular formula C15H29BF4N2 B12106478 1-Decyl-2,3-dimethylimidazolium tetrafluoroborate

1-Decyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No.: B12106478
M. Wt: 324.21 g/mol
InChI Key: KAVMFDLJXQBRKC-UHFFFAOYSA-N
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Description

1-Decyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid (IL) with a decyl (C₁₀H₂₁) alkyl chain at the 1-position of the imidazolium ring and methyl groups at the 2- and 3-positions. Its tetrafluoroborate (BF₄⁻) anion contributes to its low melting point and moderate hydrophobicity. These studies reveal that alkyl chain length and substituent positions critically influence properties like viscosity, density, and thermal stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H29BF4N2

Molecular Weight

324.21 g/mol

IUPAC Name

1-decyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate

InChI

InChI=1S/C15H29N2.BF4/c1-4-5-6-7-8-9-10-11-12-17-14-13-16(3)15(17)2;2-1(3,4)5/h13-14H,4-12H2,1-3H3;/q+1;-1

InChI Key

KAVMFDLJXQBRKC-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: 1-Decyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through the reaction of 1-decyl-2,3-dimethylimidazolium chloride with silver tetrafluoroborate (AgBF4) . The reaction proceeds as follows:

1-Decyl-2,3-dimethylimidazolium chloride+AgBF41-Decyl-2,3-dimethylimidazolium tetrafluoroborate+AgCl\text{1-Decyl-2,3-dimethylimidazolium chloride} + \text{AgBF}_4 \rightarrow \text{this compound} + \text{AgCl} 1-Decyl-2,3-dimethylimidazolium chloride+AgBF4​→1-Decyl-2,3-dimethylimidazolium tetrafluoroborate+AgCl

Industrial Production Methods:: While not commonly produced on an industrial scale, small-scale synthesis in research laboratories or specialized applications is feasible.

Chemical Reactions Analysis

1-Decyl-2,3-dimethylimidazolium tetrafluoroborate can participate in various chemical reactions:

Scientific Research Applications

Electrochemistry

1-Decyl-2,3-dimethylimidazolium tetrafluoroborate is widely used as an electrolyte in electrochemical applications. Its ionic nature enhances conductivity and stability in electrochemical cells. Studies have shown that it can improve the performance of energy storage devices such as supercapacitors and batteries due to its favorable ionic transport properties .

Catalysis

The compound serves as a solvent and catalyst in various chemical reactions. Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent medium for catalytic processes. For instance, it has been utilized in the synthesis of biodiesel through transesterification reactions, demonstrating high efficiency and selectivity .

Analytical Chemistry

In analytical chemistry, this compound is employed as a microextraction solvent for the analysis of synthetic dyes in food and cosmetics. Its unique solvating properties allow for effective extraction and subsequent analysis using techniques like high-performance liquid chromatography (HPLC).

Clathrate Hydrate Inhibition

This ionic liquid has been identified as an effective inhibitor of clathrate hydrate formation in drilling fluids. Its presence can significantly enhance the stability of drilling operations in gas hydrate-rich environments, reducing the risk of blockages and improving safety .

Biological Applications

Research indicates potential biological activities associated with this compound. Studies have explored its antimicrobial properties, suggesting that it may inhibit the growth of certain bacteria and fungi. The biological interactions are influenced by the ionic liquid's concentration and structure .

Case Study 1: Electrochemical Performance Enhancement

A study investigated the use of this compound in lithium-ion batteries. The results indicated that incorporating this ionic liquid improved the battery's charge-discharge efficiency and cycle stability compared to conventional electrolytes .

Case Study 2: Biodiesel Production

In a transesterification process for biodiesel production, this ionic liquid was used as both solvent and catalyst. The reaction yielded high conversion rates with minimal side products, showcasing its effectiveness in green chemistry applications .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. For instance, in clathrate hydrate inhibition, it likely disrupts the hydrogen bonding network within the hydrate structure. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

The following comparison focuses on structurally related imidazolium-based ILs with BF₄⁻ anions, emphasizing alkyl chain length and substituent effects.

Physical Properties
Compound Density (g/cm³, 298 K) Viscosity (mPa·s, 298 K) Thermal Decomposition (°C) Water Solubility
1-Butyl-3-methylimidazolium BF₄ ([Bmim][BF₄]) 1.204* 233* ~400 Miscible
1-Butyl-2,3-dimethylimidazolium BF₄ ([Bmmim][BF₄]) 1.190 223 375–400 Partially miscible
1-Hexyl-3-methylimidazolium BF₄ ([Hmim][BF₄]) 1.172 297 ~390 Low
1-Decyl-2,3-dimethylimidazolium BF₄ (hypothetical) ~1.10 (estimated) >500 (estimated) ~380 (estimated) Immiscible (estimated)

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., decyl vs. butyl) reduce density and increase viscosity due to enhanced van der Waals interactions . For example, [Hmim][BF₄] (C₆) has a viscosity of 297 mPa·s, significantly higher than [Bmim][BF₄] (C₄, 233 mPa·s) .
  • Substituent Effects : Methyl groups at the 2- and 3-positions ([Bmmim][BF₄]) reduce hydrogen bonding compared to [Bmim][BF₄], leading to lower viscosity (223 vs. 233 mPa·s) and altered solubility .
  • Thermal Stability : Decomposition temperatures for imidazolium ILs with BF₄⁻ typically range between 375–400°C. [Bmmim][BF₄] shows marginally lower stability than [Bmim][BF₄], likely due to steric hindrance from methyl groups .
Thermodynamic Behavior in Mixtures
  • Binary Mixtures with Polar Solvents :

    • [Bmmim][BF₄] exhibits negative excess molar volumes (Vᴱ) when mixed with dimethyl sulfoxide (DMSO), indicating strong interactions between the IL and solvent .
    • In contrast, mixtures with acetonitrile (ACN) show positive Vᴱ, suggesting weaker interactions .
    • Longer alkyl chains (e.g., hypothetical decyl analog) would likely exacerbate these trends, reducing miscibility with polar solvents.
  • Aqueous Systems :

    • [Bmim][BF₄] is fully miscible with water, while [Bmmim][BF₄] forms biphasic systems at high IL concentrations due to reduced polarity .
Thermal Stability and Decomposition
  • [Bmmim][BF₄] decomposes in a single step at ~375°C, with activation energy (Eₐ) of 120 kJ/mol . Contaminants like water or halides can lower Eₐ by up to 15% .
  • Comparatively, [Bmim][BF₄] shows higher Eₐ (~130 kJ/mol) due to stronger cation-anion interactions .

Biological Activity

1-Decyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid (IL) that has garnered attention due to its unique properties and potential biological activities. This compound belongs to a class of imidazolium-based ionic liquids, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. Understanding the biological activity of this compound is essential for evaluating its safety and efficacy in potential applications.

This compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC13H22BF4N2
Molecular Weight286.14 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Biological Activity Overview

The biological activity of ionic liquids, particularly imidazolium-based ones, is influenced by their structural features, including the length of the alkyl chain. The longer alkyl chains generally enhance lipophilicity, affecting their interactions with biological membranes and consequently their toxicity and bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study compared various imidazolium ionic liquids against different bacterial strains, revealing that those with longer alkyl chains tend to be more toxic to bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound.

Case Study: Toxicity Assessment
A toxicity assessment conducted on E. coli showed that increasing concentrations of this compound led to a decrease in bacterial viability. The study employed a lipid bilayer model to demonstrate how the ionic liquid interacts with cellular membranes, causing morphological changes in bacterial cells .

Biodegradation Studies

The biodegradability of ionic liquids is crucial for environmental safety. Research has shown that this compound is susceptible to microbial degradation. A study focused on activated sludge systems revealed that longer alkyl chains facilitate biodegradation processes . The degradation pathway typically involves initial oxidation followed by further breakdown into simpler metabolites.

Table: Biodegradation Pathways

Ionic LiquidBiodegradation RateKey Metabolites Identified
1-Decyl-2,3-dimethylimidazolium BF4HighVarious short-chain fatty acids
1-Butyl-3-methylimidazolium BF4ModerateImidazole derivatives
1-Ethyl-3-methylimidazolium BF4LowMinimal degradation observed

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Some studies suggest that ionic liquids can inhibit specific enzymes involved in metabolic pathways within microbial cells.
  • Stress Response Activation : Prolonged exposure may trigger stress responses in bacteria, leading to adaptive mechanisms such as increased resistance.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the density and viscosity of 1-decyl-2,3-dimethylimidazolium tetrafluoroborate ([Dmmim][BF₄]) in pure form and binary mixtures?

  • Methodology :

  • Density : Measure using a vibrating-tube densimeter across a temperature range (e.g., 298.15–353.15 K). Represent data using linear empirical equations .
  • Viscosity : Employ a rotational viscometer and fit results to the Vogel–Fulcher–Tammann (VFT) equation to model temperature dependence .
  • Excess/partial molar volumes : Calculate from density data using equations for apparent molar volume (VϕiV_{\phi i}) and partial molar volume (VmiV_{mi}). For binary mixtures, apply the Redlich–Kister polynomial to analyze excess molar volumes (VEV^E) and interaction effects .

Q. How can researchers assess the purity and structural integrity of this compound during synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm cation-anion ratios and detect impurities (e.g., residual solvents or halides) .
  • Karl Fischer titration : Quantify water content, critical for applications requiring anhydrous conditions .
  • Elemental analysis : Verify stoichiometry via CHNS/O or ICP-MS for boron/fluorine content .

Advanced Research Questions

Q. How do contaminants or solvent mixtures affect the thermal decomposition kinetics of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Conduct under inert atmospheres (e.g., N₂) at heating rates of 5–20°C/min. Use the Flynn-Wall-Ozawa method to calculate activation energies (EaE_a) and analyze decomposition mechanisms .
  • Contaminant effects : Compare decomposition profiles of pure ionic liquids (ILs) vs. ILs mixed with solvents (e.g., ethylene glycol). Note multi-step degradation in mixtures, as seen in DES systems (e.g., 90% weight loss at 332°C in [Dmmim][BF₄] + ethylene glycol) .
    • Data Interpretation :
  • Contradictions in decomposition temperatures (e.g., 99°C vs. 332°C for pure vs. DES forms) may arise from hydrogen-bonding interactions or plasticizing effects in mixtures .

Q. What advanced techniques are used to study molecular interactions in binary mixtures of [Dmmim][BF₄] with polar solvents like DMSO or acetonitrile?

  • Methodology :

  • FTIR/Raman spectroscopy : Identify shifts in C-H stretching (imidazolium ring) or B-F vibrations (BF4BF_4^- anion) to infer cation-anion-solvent interactions .
  • Molecular dynamics simulations : Model hydrogen-bonding networks and ion-pair dissociation in mixtures .
    • Key Metrics :
  • Thermal expansion coefficients (αp\alpha_p) : Derived from density data to evaluate structural flexibility .
  • Conductivity measurements : Correlate ionic mobility with viscosity deviations in solvent-rich mixtures .

Q. How can [Dmmim][BF₄] act as a solvent or catalyst in multi-component organic syntheses?

  • Case Study :

  • Facilitated synthesis : Use [Dmmim][BF₄] as a solvent for one-pot four-component reactions (e.g., trifluorinated pyrrolophenanthroline synthesis). The IL’s low volatility and high polarity enhance reaction rates without additional catalysts .
  • Mechanistic insights : Probe solvent effects via kinetic studies (e.g., Arrhenius plots) and compare yields with traditional solvents (e.g., DMF) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported thermophysical properties (e.g., viscosity, decomposition temperatures) of [Dmmim][BF₄]?

  • Strategies :

  • Standardize protocols : Ensure consistent measurement conditions (e.g., water content < 50 ppm, temperature calibration) .
  • Cross-validate methods : Compare TGA data with differential scanning calorimetry (DSC) for decomposition onset temperatures .
    • Example : Viscosity variations may stem from impurities (e.g., chloride ions) or hygroscopicity. Purify ILs via column chromatography or vacuum drying before analysis .

Tables for Key Data

Property Value/Model Conditions Reference
Density (ρ\rho)Linear equation: ρ=abT\rho = a - bTT=298.15T = 298.15353.15353.15 K
Viscosity (η\eta)VFT equation: η=Aexp(B/(TC))\eta = A \exp(B/(T - C))Same as above
Decomposition onset (TdT_d)99–332°C (DES mixtures)N₂ atmosphere, 10°C/min
Excess molar volume (VEV^E)Redlich–Kister coefficientsDMSO/ACN mixtures

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